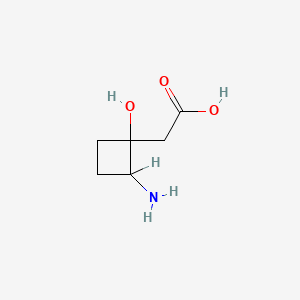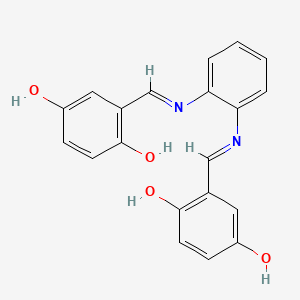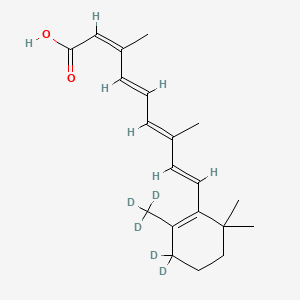
Isotretinoin-d5
Übersicht
Beschreibung
13-cis-Retinoic Acid-d5 is a deuterated form of 13-cis-Retinoic Acid, commonly known as isotretinoin. This compound is a synthetic retinoid, which is a derivative of vitamin A. It is primarily used in scientific research as an internal standard for the quantification of 13-cis-Retinoic Acid by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.
Wissenschaftliche Forschungsanwendungen
13-cis-Retinsäure-d5 wird aufgrund ihrer Stabilität und unterscheidbaren Eigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt. Einige ihrer Anwendungen umfassen:
Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Retinsäuren verwendet.
Biologie: Wird hinsichtlich ihrer Rolle bei der Zelldifferenzierung und Apoptose untersucht.
Industrie: Wird bei der Entwicklung von Arzneimitteln und Kosmetikprodukten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 13-cis-Retinsäure-d5 ähnelt dem von 13-cis-Retinsäure. Sie bindet an nukleare Retinsäure-Rezeptoren, die dann die Genexpression regulieren, die an Zelldifferenzierung und -proliferation beteiligt ist. Diese Bindung wirkt sich auf die Talgdrüsen aus, reduziert die Talgproduktion und Entzündungen, wodurch sie bei der Behandlung schwerer Akne wirksam ist . Darüber hinaus beeinflusst sie die Aktivität von Enzymen, die am Retinoidstoffwechsel beteiligt sind, und moduliert so ihre biologischen Wirkungen weiter.
Ähnliche Verbindungen:
All-trans-Retinsäure: Eine weitere Form von Retinsäure, die zur Behandlung von Akne und bestimmten Krebsarten verwendet wird.
9-cis-Retinsäure: Bekannt für ihre Rolle bei der Aktivierung von Retinoid-X-Rezeptoren.
Tretinoin: Ein Isomer der Retinsäure, das topisch zur Behandlung von Akne angewendet wird.
Einzigartigkeit: 13-cis-Retinsäure-d5 ist aufgrund ihrer Deuteriummarkierung einzigartig, die einen deutlichen Vorteil bei analytischen Anwendungen bietet. Die Deuteriumatome machen sie leicht von nicht markierten Verbindungen unterscheidbar, was eine präzise Quantifizierung und Analyse in komplexen biologischen Matrizen ermöglicht .
Zusammenfassend lässt sich sagen, dass 13-cis-Retinsäure-d5 eine wertvolle Verbindung in der wissenschaftlichen Forschung ist, die einzigartige Eigenschaften bietet, die ihre Nützlichkeit in verschiedenen Bereichen verbessern, darunter Chemie, Biologie, Medizin und Industrie.
Wirkmechanismus
Target of Action
Isotretinoin-d5, also known as Retinoic-4,4,18,18,18-d5 acid, is a retinoid derivative of vitamin A . It primarily targets retinoic acid receptors (RARs) . These receptors play a crucial role in regulating cell proliferation and differentiation .
Mode of Action
This compound exerts its effects by binding to and activating RARs . This interaction leads to alterations in the cell cycle, cell differentiation, survival, and apoptosis . These changes result in a reduction in sebum production, which prevents the blockage of pores and the growth of acne-causing bacteria .
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to modulate the expression of genes essential for regulating cell proliferation and differentiation . It also inhibits the replication of HPV-infected cells through its role in cell growth and differentiation . Furthermore, it reduces hyperkeratinization, making it useful for treating various skin conditions .
Pharmacokinetics
It is known that isotretinoin and its metabolite, 4-oxo-isotretinoin, both significantly reduce the production of sebum . The elimination half-lives of isotretinoin and 4-oxo-isotretinoin are approximately 20 hours and 0.9 hours, respectively .
Result of Action
The action of this compound leads to several molecular and cellular effects. It reduces sebum production, preventing the blockage of pores and the growth of acne-causing bacteria . This results in the effective treatment of severe recalcitrant acne . It also has anti-inflammatory properties, making it potentially applicable and versatile for a wide variety of dermatologic conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of acne recurrence was found to be eight-fold greater in patients treated with a cumulative total dose of this compound less than 100mg/kg as compared to those receiving more than 100mg/kg . Additionally, the incidence of side effects and patient compliance can be improved by using lower doses of this compound .
Biochemische Analyse
Cellular Effects
Retinoic-4,4,18,18,18-d5 acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in cell differentiation by promoting the maturation of specific cell types, such as neurons and immune cells . Retinoic-4,4,18,18,18-d5 acid also affects cell signaling pathways by modulating the activity of transcription factors and other signaling molecules . For example, it can enhance the differentiation of naïve T and B cells and promote the expression of chemokine receptors and integrins, which are essential for immune cell trafficking . Furthermore, Retinoic-4,4,18,18,18-d5 acid regulates cellular metabolism by influencing the expression of genes involved in glycolysis, lipid metabolism, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Retinoic-4,4,18,18,18-d5 acid involves its binding to nuclear receptors, such as RARs and RXRs, which regulate gene expression . Upon binding to these receptors, Retinoic-4,4,18,18,18-d5 acid induces conformational changes that allow the receptors to interact with coactivators or corepressors, leading to the activation or repression of target genes . This process involves the recruitment of chromatin remodeling complexes and the modification of histones, which alter the accessibility of DNA to the transcriptional machinery . Additionally, Retinoic-4,4,18,18,18-d5 acid can modulate the activity of other signaling pathways, such as the Wnt and Notch pathways, by interacting with their components or regulating the expression of their target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Retinoic-4,4,18,18,18-d5 acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that high concentrations of Retinoic-4,4,18,18,18-d5 acid can promote the transparency of corneal organoids and the neuroretinal development in retinal organoids . Prolonged exposure to high levels of Retinoic-4,4,18,18,18-d5 acid can inhibit the maturation of photoreceptors and decrease the pigmentation levels of retinal pigment epithelium (RPE) organoids . These temporal effects highlight the importance of carefully controlling the concentration and duration of Retinoic-4,4,18,18,18-d5 acid exposure in experimental settings.
Dosage Effects in Animal Models
The effects of Retinoic-4,4,18,18,18-d5 acid vary with different dosages in animal models. At low doses, Retinoic-4,4,18,18,18-d5 acid can promote cell differentiation and enhance immune responses . At high doses, it can cause toxic or adverse effects, such as retinoic acid syndrome, which is characterized by fever, dyspnea, and acute respiratory distress . Additionally, high doses of Retinoic-4,4,18,18,18-d5 acid can lead to liver toxicity and other systemic side effects . These findings underscore the importance of determining the optimal dosage of Retinoic-4,4,18,18,18-d5 acid for therapeutic applications and minimizing potential adverse effects.
Metabolic Pathways
Retinoic-4,4,18,18,18-d5 acid is involved in several metabolic pathways, including its synthesis, degradation, and regulation of gene expression. The synthesis of Retinoic-4,4,18,18,18-d5 acid involves the oxidation of retinaldehyde by RALDHs, followed by the conversion of retinol to retinaldehyde by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs) . The degradation of Retinoic-4,4,18,18,18-d5 acid is mediated by cytochrome P450 enzymes, which convert it into inactive metabolites, such as 4-oxo-retinoic acid . These metabolic pathways are tightly regulated to maintain the appropriate levels of Retinoic-4,4,18,18,18-d5 acid in cells and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinoic Acid-d5 involves the deuteration of 13-cis-Retinoic Acid. One common method includes the reaction of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienyl)-triphenylphosphonium chloride with 5-hydroxy-4-methyl-2(5H)-furanone in ethanol as the solvent and potassium hydroxide as the base at temperatures ranging from -5 to 0°C. The resulting mixture of retinoic acids is then isomerized to 13-cis-Retinoic Acid by treatment with a palladium complex .
Industrial Production Methods: Industrial production of 13-cis-Retinoic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Analyse Chemischer Reaktionen
Reaktionstypen: 13-cis-Retinsäure-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann zu 13-cis-4-Oxoretiensäure oxidiert werden.
Reduktion: Reduktionsreaktionen können sie wieder in Retinol umwandeln.
Isomerisierung: Sie kann zu anderen Formen von Retinsäure isomerisieren, wie z. B. All-trans-Retinsäure.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Isomerisierung: Isomerisierung kann durch Licht oder Wärme in Gegenwart von Katalysatoren wie Palladium induziert werden.
Hauptprodukte:
Oxidation: 13-cis-4-Oxoretiensäure.
Reduktion: Retinol.
Isomerisierung: All-trans-Retinsäure.
Vergleich Mit ähnlichen Verbindungen
All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.
9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.
Tretinoin: An isomer of retinoic acid used topically for acne treatment.
Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .
Eigenschaften
IUPAC Name |
(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UTAVKCRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
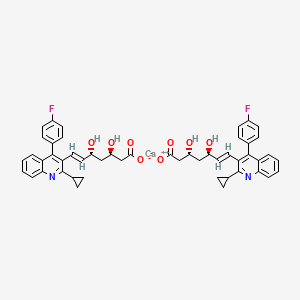
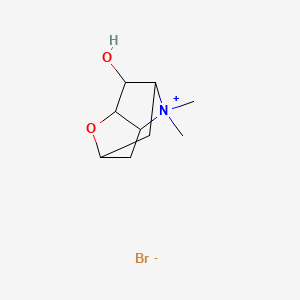
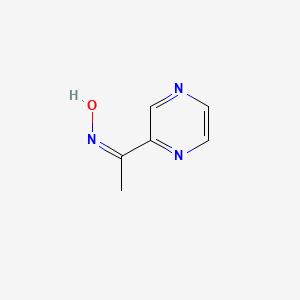
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
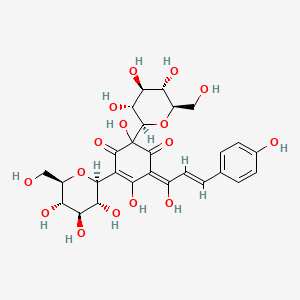
![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)
